Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide

Description

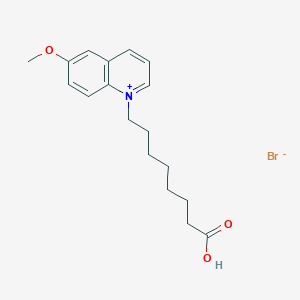

Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide (hereafter referred to as QCHMB) is a synthetic quinolinium derivative characterized by a 7-carboxyheptyl chain at the 1-position, a methoxy group at the 6-position, and a bromide counterion. The quinolinium core provides a planar aromatic system conducive to π-π stacking interactions, which enhance stability and reactivity in diverse chemical environments .

Properties

CAS No. |

142094-31-3 |

|---|---|

Molecular Formula |

C18H24BrNO3 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

8-(6-methoxyquinolin-1-ium-1-yl)octanoic acid;bromide |

InChI |

InChI=1S/C18H23NO3.BrH/c1-22-16-10-11-17-15(14-16)8-7-13-19(17)12-6-4-2-3-5-9-18(20)21;/h7-8,10-11,13-14H,2-6,9,12H2,1H3;1H |

InChI Key |

RSQATUGWJKUOFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)CCCCCCCC(=O)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxyquinoline with 7-bromoheptanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the bromide ion is displaced by the quinoline nitrogen, forming the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.

Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) can be used under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Quinolinium salts with different counterions.

Scientific Research Applications

Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.

Mechanism of Action

The mechanism of action of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The methoxy and carboxyheptyl groups play a crucial role in modulating the compound’s hydrophobicity and membrane affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between QCHMB and related quinolinium derivatives:

Key Observations :

Substituent Effects on Antioxidant Activity: QCHMB’s 7-carboxyheptyl chain differs from the shorter allylthio and phenylamino groups in Qui1-Qui3. However, Qui3’s 4’-hydroxyphenylamino group demonstrates superior ABTS/DPPH radical scavenging, suggesting that phenolic -OH groups are critical for antioxidant efficacy .

Photophysical Behavior: Unlike 1-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (a chloride sensor), QCHMB’s 7-carboxyheptyl chain may reduce fluorescence quantum yield due to increased rotational freedom. However, the methoxy group at the 6-position likely preserves electron transfer capabilities, as seen in similar fluorophores .

The bipyridine linker and dual quinolinium cores in biscationic compounds enable DNA intercalation and mitochondrial apoptosis induction, highlighting the importance of structural complexity in therapeutic design .

Radical Interactions: QCHMB’s 7-carboxyheptyl group is structurally analogous to the 7-carboxyheptyl radical described in .

Biological Activity

Quinolinium compounds, particularly those with specific substituents, exhibit a variety of biological activities that make them significant in medicinal chemistry. This article focuses on the compound Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide , exploring its biological activity, mechanisms of action, and relevant research findings.

Overview of Quinolinium Compounds

Quinolinium salts are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific structure of This compound suggests potential interactions with biological targets that can lead to therapeutic applications.

Antimicrobial Activity

Research indicates that quinolinium compounds possess significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial membrane integrity or interference with metabolic pathways.

- Case Study : In vitro assays demonstrated that This compound exhibited inhibitory effects against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

Anticancer Properties

The anticancer potential of quinolinium derivatives has been explored in several studies. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

- Research Findings : A study focusing on the cytotoxic effects of This compound on human cancer cell lines revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

The biological activity of This compound can be attributed to its ability to interact with cellular targets:

- Membrane Interaction : The lipophilicity of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways within microbial and cancer cells.

Comparative Analysis

| Property | Quinolinium Compound | Other Quinolinium Derivatives |

|---|---|---|

| Antimicrobial Activity | Yes | Yes |

| Anticancer Activity | Yes | Varies |

| Mechanism of Action | Membrane disruption | Enzyme inhibition |

| Lipophilicity | Moderate | Varies |

Research Studies and Findings

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various quinolinium compounds against resistant bacterial strains. The study found that modifications to the alkyl chain significantly influenced antimicrobial potency.

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects on different cancer cell lines, reporting that structural modifications could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

- Mechanistic Insights : Detailed mechanistic studies using spectroscopic methods revealed that quinolinium compounds could generate ROS upon cellular uptake, contributing to their anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.